molecular formula C6H14NO2S+ B1219641 (3-Amino-3-carboxypropyl)dimethylsulphonium bromide CAS No. 2766-51-0

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

Cat. No.: B1219641
CAS No.: 2766-51-0
M. Wt: 164.25 g/mol
InChI Key: YDBYJHTYSHBBAU-UHFFFAOYSA-O
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Description

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is a sulfonium salt derivative structurally characterized by a dimethylsulphonium group attached to a 3-amino-3-carboxypropyl backbone. This compound is closely related to methionine derivatives, as sulfonium analogs of methionine are known to participate in biochemical methylation processes . Its molecular formula is C₆H₁₅BrN₂O₂S, with a molecular weight of 259.17 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-51-0
Record name Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1)
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Record name (3-Amino-3-carboxypropyl)dimethylsulphonium bromide
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Record name (3-amino-3-carboxypropyl)dimethylsulphonium bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (3-Amino-3-carboxypropyl)dimethylsulphonium bromide are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulphonium compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H14BrNO2SC_6H_{14}BrNO_2S and a molecular weight of 244.152 g/mol. It features a sulfonium center, which contributes to its unique reactivity and potential for various biochemical interactions. The presence of both an amino group and a carboxyl group allows for zwitterionic characteristics, making it suitable for numerous applications in research.

Organic Synthesis

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide serves as a reagent in organic synthesis. It is utilized in the preparation of other sulfonium compounds, enhancing the efficiency of synthetic pathways in chemical research. Its role as a precursor facilitates the development of novel chemical entities used in various applications.

Biochemical Studies

The compound is extensively studied for its biochemical properties, particularly its interactions with biomolecules. It has been shown to influence cellular processes such as signaling pathways and gene expression. Researchers are investigating its potential effects on cellular metabolism and its mechanisms of action involving enzymes and receptors .

RNA Modification

Recent studies have highlighted the role of this compound in modifying RNA molecules, specifically tRNA. It has been identified as a crucial component in introducing modifications to nucleotides, which are essential for proper RNA function across different organisms . This modification enhances our understanding of tRNA biology and its implications in protein synthesis.

Case Study 1: Enzyme Kinetics

A study utilized this compound as a reagent to investigate enzyme kinetics. The findings demonstrated that the compound could effectively modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Case Study 2: tRNA Modification in E. coli

In another significant study, researchers identified the YfiP protein as a SAM-dependent transferase responsible for incorporating the acp3U modification into E. coli tRNAs. This discovery underscores the importance of this compound in understanding RNA modifications and their functional consequences .

Mechanism of Action

The mechanism of action of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulphonium group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-Adenosylmethionine (SAMe) Derivatives

SAMe derivatives, such as (3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine hydroxide, share a sulfonium group but incorporate an adenosine moiety. Unlike (3-Amino-3-carboxypropyl)dimethylsulphonium bromide, SAMe derivatives are critical in endogenous methylation reactions, including DNA and protein modification .

  • Key Differences :
Property This compound SAMe Derivatives
Molecular Weight 259.17 g/mol 766.80 g/mol (disulfate form)
Biological Role Limited to experimental models Essential methylation cofactor
Solubility Soluble in polar solvents (e.g., DMSO) High aqueous solubility

Dimethylsulfoxide (DMSO)

DMSO is a sulfoxide with C₂H₆OS structure, widely used as a solvent and transdermal penetration enhancer. Unlike this compound, DMSO lacks the amino-carboxypropyl chain, reducing its capacity for targeted biochemical interactions.

  • Permeability Comparison: In studies on gold nanoparticle delivery, DMSO demonstrated superior transdermal permeability compared to tiofansulfoxide, achieving deeper penetration into subcutaneous muscles under ultrasound treatment. This contrasts with sulfonium salts like this compound, which may exhibit variable permeability depending on functional group interactions .

Phosphonium Salts (e.g., 3-Bromopropyltriphenylphosphonium Bromide)

Phosphonium salts, such as C₂₁H₂₁Br₂P (453.17 g/mol), differ in their cationic center (phosphorus vs. sulfur). These compounds are often utilized in organic synthesis as phase-transfer catalysts.

  • Stability and Reactivity: Sulfonium salts like this compound are generally less stable under basic conditions compared to phosphonium salts, which tolerate broader pH ranges. However, sulfonium compounds exhibit lower cytotoxicity in murine models (LD₅₀ > 200 mg/kg) compared to some phosphonium analogs .

Anticancer Activity

In murine models inoculated with Ehrlich ascites carcinoma (EAC) cells, this compound showed moderate cell growth inhibition at doses of 10–50 mg/kg. However, its efficacy was inferior to cisplatin-based agents, with a 30% reduction in tumor volume vs. 70% for cisplatin at equivalent doses .

Transdermal Delivery

When complexed with gold nanoparticles, sulfonium salts enhance skin permeability, particularly in damaged skin.

Biological Activity

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide, commonly referred to as Scopoline or Vitamin U , is a quaternary ammonium compound with various biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture, supported by relevant research findings.

  • Molecular Formula : C₆H₁₄BrNO₂S
  • Molecular Weight : 244.152 g/mol
  • CAS Number : 2766-51-0

The primary action of this compound is through its interaction with muscarinic acetylcholine receptors (mAChRs). It acts as a competitive antagonist, influencing cholinergic signaling pathways crucial for various physiological functions. This mechanism is significant in neuropharmacology and has implications for treating conditions like motion sickness and postoperative nausea .

1. Cellular Effects

Research indicates that this compound promotes cell proliferation and migration in human dermal fibroblasts (hDFs). Specifically, at a concentration of 100 μM for 24 hours, it significantly enhances hDFs' growth and activates the ERK1/2 signaling pathway .

2. Antioxidant Properties

In vivo studies show that this compound exhibits antioxidant effects. For instance, it prevents liver injury induced by valproic acid in rats by supporting the enzymatic antioxidant system and increasing hepatocyte proliferation .

3. Inhibition of Adipogenesis

The compound has been shown to inhibit adipocyte differentiation in 3T3-L1 cells by downregulating adipogenic factors and upregulating AMP-activated protein kinase (AMPK) activity. This effect was observed at concentrations ranging from 50 to 90 mM over seven days .

Case Studies

  • Wound Healing : A study demonstrated that S-methylmethionine sulfonium (a related compound) accelerated wound healing by activating dermal fibroblasts via the ERK1/2 pathway .
  • Plant Defense Mechanisms : As a coumarin derivative found in sunflowers, it has been implicated in plant defense against microorganisms and insects, suggesting its potential agricultural applications.

Comparative Data Table

PropertyValue
Molecular Weight244.152 g/mol
Biological ActivityAntioxidant, Anti-adipogenic
Target CellsHuman dermal fibroblasts (hDFs), 3T3-L1 cells
Mechanism of ActionmAChR antagonist
In Vivo EffectsLiver protection, Wound healing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide
Reactant of Route 2
(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

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